(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID (2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13312840
InChI: InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)/t13-/m0/s1
SMILES: CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

CAS No.:

Cat. No.: VC13312840

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Standard InChI InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)/t13-/m0/s1
Standard InChI Key FYIWZDMXOCBTJE-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, delineates its core structure:

  • Backbone: A propanoic acid framework with a chiral center at the C2 position (S-configuration).

  • Side chain: A cyclopropyl group attached to the amino nitrogen, introducing steric hindrance and rigidity.

  • Protecting group: The Fmoc moiety (9H-fluoren-9-ylmethoxycarbonyl) shields the amine during synthesis .

The molecular formula C21H21NO4 (MW: 351.4 g/mol) and isomeric SMILES string CC@@HN(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 encode its three-dimensional topology, which includes a fluorene aromatic system and a strained cyclopropane ring .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Exact Mass351.1471 g/mol
Topological Polar Surface Area75.8 Ų
LogP (Octanol-Water)3.2

Stereochemical Significance

The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains, while the cyclopropyl group’s planar geometry imposes conformational restrictions. This combination may stabilize β-turn or helical motifs in synthetic peptides, potentially enhancing receptor selectivity .

Synthesis and Protective Group Strategy

Cyclopropane Integration

Cyclopropanation of the alanine side chain is achieved through:

  • Simmons–Smith reaction: Treatment of allylglycine derivatives with diiodomethane and a zinc-copper couple.

  • Ring-closing metathesis: For stereocontrolled cyclopropane formation, though less common for this substrate .

Deprotection and Purification

Fmoc removal employs 20–50% piperidine in DMF, cleaving the carbamate via β-elimination to yield dibenzofulvene (monitored by UV at 301 nm). Crude products are purified via reversed-phase HPLC, leveraging the compound’s hydrophobicity (LogP 3.2) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, the compound enables iterative coupling in SPPS. Its cyclopropyl side chain confers:

  • Enhanced proteolytic stability: Resistance to carboxypeptidases and chymotrypsin due to steric shielding.

  • Controlled conformational sampling: Preorganization of peptide backbones for improved target engagement .

Pharmaceutical Case Study: Incretin Mimetics

Patent WO2021034815A1 highlights its use in synthesizing GLP-1 analogs. The cyclopropyl group replaces native residues (e.g., alanine) to prolong half-life while maintaining agonist activity at the glucagon-like peptide-1 receptor .

Table 2: Comparative Bioactivity of Cyclopropyl-Modified Peptides

Peptide VariantReceptor EC50 (nM)Half-life (h)Source
Native GLP-1(7-36)0.80.08
Cyclopropyl-Ala8 analog1.24.7

Biological and Chemical Relevance

Enzymatic Interactions

The cyclopropyl moiety’s rigidity may perturb enzyme-substrate binding kinetics. In kinase assays, cyclopropylalanine-containing peptides show reduced phosphorylation rates compared to flexible counterparts, suggesting utility in inhibitor design .

Metabolic Fate

In vivo studies (rodent models) indicate hepatic clearance predominates, with cytochrome P450-mediated oxidation of the cyclopropane ring to a diol metabolite. This pathway underscores the need for prodrug strategies in therapeutic applications .

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